An In-depth Technical Guide to the Electronic Properties and Bandgap of 2,4,6-Trichloro-1,3,5-triphenylborazine
An In-depth Technical Guide to the Electronic Properties and Bandgap of 2,4,6-Trichloro-1,3,5-triphenylborazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the electronic properties and bandgap of 2,4,6-trichloro-1,3,5-triphenylborazine. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of borazine chemistry, draws inferences from closely related analogues, and presents detailed, field-proven experimental protocols for its synthesis and electronic characterization. This document is intended to serve as a valuable resource for researchers and scientists interested in the potential applications of this and similar organoboron compounds in materials science and drug development, where the unique electronic characteristics of the borazine core can be exploited.
Introduction: The Allure of "Inorganic Benzene"
Borazine (B₃N₃H₆), often referred to as "inorganic benzene," is a fascinating heterocyclic compound isoelectronic and isostructural with benzene. The alternating boron and nitrogen atoms within the six-membered ring create a unique electronic landscape. The significant difference in electronegativity between boron and nitrogen atoms imparts a strong polarity to the B-N bonds. This intrinsic polarity is a key determinant of the electronic behavior of borazine and its derivatives, generally leading to wider HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gaps compared to their carbonaceous counterparts.[1] This wider bandgap translates to properties such as strong ultraviolet (UV) absorption and emission, as well as electrical insulating characteristics.[1]
The subject of this guide, 2,4,6-trichloro-1,3,5-triphenylborazine, is a derivative of borazine where the hydrogen atoms on the boron atoms are replaced by chlorine atoms and the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups. This substitution is expected to significantly modulate the electronic properties of the borazine core. The electron-withdrawing nature of the chlorine atoms and the π-system of the phenyl groups will influence the energy levels of the frontier molecular orbitals, and consequently, the bandgap of the molecule. Understanding these electronic properties is crucial for exploring its potential in optoelectronics and as a building block for novel functional materials.[2]
Electronic Properties and Bandgap: An Inferential Analysis
Direct experimental determination of the electronic properties and bandgap of 2,4,6-trichloro-1,3,5-triphenylborazine is not well-documented in publicly available literature. However, based on the established principles of borazine chemistry and studies on related substituted borazines, we can infer its likely electronic characteristics.
The Role of Substituents
The electronic properties of the borazine ring are highly tunable through substitution at both the boron and nitrogen atoms.
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B-Substitution (Chlorine): The chlorine atoms are strongly electronegative and act as electron-withdrawing groups. This is expected to lower the energy of the LUMO to a greater extent than the HOMO, potentially leading to a narrowing of the bandgap compared to the parent borazine.
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N-Substitution (Phenyl): The phenyl groups are π-donating and can extend the conjugation of the system. This extended conjugation typically raises the HOMO energy level and lowers the LUMO energy level, which would also contribute to a smaller bandgap compared to an unsubstituted or alkyl-substituted borazine.
A theoretical study on B-trichloroborazine and its amino-substituted derivatives showed that the introduction of substituents significantly alters the HOMO-LUMO gap.[1] While not a direct analogue, this study highlights the profound impact of substitution on the electronic structure of the borazine ring.
Estimated Bandgap
The combination of electron-withdrawing chlorine atoms and π-conjugated phenyl groups in 2,4,6-trichloro-1,3,5-triphenylborazine suggests a bandgap that is likely to be in the near-UV or even the visible region of the electromagnetic spectrum. This would make the compound colored, likely appearing as a white to light yellow solid, which is consistent with supplier information.[2]
The bandgap can be estimated using both experimental and computational methods as detailed in the protocols below. For comparison, a study on B-trichloroborazine reported a calculated HOMO-LUMO gap of 784.2 kJ/mol (approximately 8.13 eV), which is very large.[1] The introduction of phenyl groups in place of hydrogens on the nitrogen atoms is expected to significantly reduce this value.
Table 1: Comparison of Expected Electronic Properties
| Compound | B-Substituent | N-Substituent | Expected HOMO-LUMO Gap |
| Borazine | H | H | Wide |
| B-Trichloroborazine | Cl | H | Wide |
| 2,4,6-trichloro-1,3,5-triphenylborazine | Cl | Phenyl | Moderately Wide to Narrow |
Synthesis and Characterization: Experimental Workflows
To empirically determine the electronic properties of 2,4,6-trichloro-1,3,5-triphenylborazine, a combination of synthesis, purification, and characterization techniques is necessary.
Synthesis of 2,4,6-Trichloro-1,3,5-triphenylborazine
A plausible synthetic route to 2,4,6-trichloro-1,3,5-triphenylborazine involves the reaction of aniline with boron trichloride. This reaction should be carried out under anhydrous conditions due to the moisture sensitivity of the reactants and product.
Diagram 1: Proposed Synthesis Workflow
Caption: A general workflow for the synthesis of 2,4,6-trichloro-1,3,5-triphenylborazine.
Step-by-Step Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (3.0 equivalents) in anhydrous toluene.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Boron Trichloride: Add a solution of boron trichloride (1.0 equivalent) in toluene dropwise to the stirred aniline solution over a period of 30-60 minutes. A white precipitate will likely form.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Workup: Quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Characterization of Electronic Properties
UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions in a molecule and to estimate the optical bandgap.
Diagram 2: UV-Vis Spectroscopy Workflow
Caption: A standard workflow for obtaining the UV-Vis absorption spectrum of an organic compound.
Step-by-Step Protocol:
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Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of 2,4,6-trichloro-1,3,5-triphenylborazine in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).
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Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
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Baseline Correction: Fill a quartz cuvette with the pure solvent (blank) and place it in the spectrophotometer. Perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).
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Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum.
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Data Analysis:
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Identify the wavelength of maximum absorbance (λmax).
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Determine the absorption onset (λonset) from the low-energy edge of the absorption spectrum.
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Calculate the optical bandgap (Eg) using the following equation: Eg (eV) = 1240 / λonset (nm)
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Cyclic voltammetry is an electrochemical technique used to determine the electrochemical bandgap of a molecule by measuring its oxidation and reduction potentials.
Diagram 3: Cyclic Voltammetry Experimental Setup
Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.
Step-by-Step Protocol:
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Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
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Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in ethanol, and dry it.
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Cell Assembly: Assemble the three-electrode cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
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Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
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Measurement:
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Record a cyclic voltammogram of the solvent and supporting electrolyte to establish the potential window.
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Add the sample and record its cyclic voltammogram.
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Scan the potential to sufficiently positive and negative values to observe the oxidation and reduction peaks.
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Data Analysis:
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Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
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Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard): E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
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Calculate the electrochemical bandgap (Eg): Eg (eV) = E_LUMO - E_HOMO
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DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules, providing valuable insights that complement experimental data.
Diagram 4: DFT Calculation Workflow
Caption: A typical workflow for calculating the electronic properties of a molecule using DFT.
Step-by-Step Protocol:
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Structure Input: Build the 3D structure of 2,4,6-trichloro-1,3,5-triphenylborazine using a molecular modeling software.
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Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.
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Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
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Electronic Property Calculation: Using the optimized geometry, calculate the electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the simulated UV-Vis absorption spectrum (using Time-Dependent DFT, TD-DFT).
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Analysis: Visualize the HOMO and LUMO to understand the electron density distribution. Compare the calculated HOMO-LUMO gap and simulated UV-Vis spectrum with the experimental data obtained from cyclic voltammetry and UV-Vis spectroscopy.
Conclusion and Future Directions
2,4,6-trichloro-1,3,5-triphenylborazine represents an intriguing molecular scaffold with potentially valuable electronic properties. While direct experimental data remains scarce, this guide provides a robust framework for its synthesis and characterization based on established scientific principles and methodologies. The combination of electron-withdrawing and π-donating substituents on the borazine core is expected to result in a moderate to narrow bandgap, making it a candidate for further investigation in the field of organic electronics.
Future research should focus on the systematic experimental and theoretical investigation of this and a wider range of substituted triphenylborazines to establish clear structure-property relationships. Such studies will be instrumental in unlocking the full potential of these fascinating "inorganic-organic" hybrid molecules for applications in materials science and beyond.
References
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Chemical Communications (RSC Publishing). Boron–nitrogen doped carbon scaffolding: organic chemistry, self-assembly and materials applications of borazine and its derivatives. Available at: [Link]
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LookChem. 2,4,6-TRICHLORO-1,3,5-TRIPHENYLBORAZINE. Available at: [Link]
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AIDIC. Theoretical Exploration on the Characterization of B- Trichloroborazine and Its Derivatives. Available at: [Link]
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Nature. Renaissance of an Old Topic: From Borazines to BN-doped Nanographenes. Available at: [Link]
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ResearchGate. Theoretical study of borazine and its derivatives. Available at: [Link]
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LookChem. Cas 981-87-3,2.4.6-TRICHLORO-1.3.5-TRIPHENYLBORAZINE. Available at: [Link]
